4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 7, a pyridin-2-ylmethyl group attached to the nitrogen atom, and an amine group at position 2 of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 4 and 7 can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and the benzothiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: The original amine compound or its derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Lacks the methyl and pyridin-2-ylmethyl groups, making it less complex.
4-methylbenzothiazole: Contains only one methyl group and lacks the pyridin-2-ylmethyl group.
7-methylbenzothiazole: Contains only one methyl group and lacks the pyridin-2-ylmethyl group.
Uniqueness
4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both methyl groups and the pyridin-2-ylmethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,7-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-6-7-11(2)14-13(10)18-15(19-14)17-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNOUCHVDJBTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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